molecular formula C13H13ClF3NO4S B2509795 1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid CAS No. 727718-06-1

1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid

Cat. No. B2509795
CAS RN: 727718-06-1
M. Wt: 371.76
InChI Key: AMHMAMYBIAAUJE-UHFFFAOYSA-N
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Description

The compound "1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid" is a chemically synthesized molecule that appears to be related to a family of compounds with benzenesulfonyl and piperidine moieties. These compounds are of interest due to their potential biological activities and their use in various chemical reactions.

Synthesis Analysis

The synthesis of related compounds often involves the activation of certain groups to enable the formation of the desired chemical bonds. For instance, the combination of 1-benzenesulfinyl piperidine (BSP) with trifluoromethanesulfonic anhydride (Tf2O) has been used to activate thioglycosides, which are then converted to glycosides in good yield and selectivity . Another synthesis method reported involves the conversion of 1H-pyrazole-3-carboxylic acid into its corresponding carboxamide via reaction with 2,3-diaminopyridine, showcasing the versatility of carboxylic acid derivatives in forming amide bonds . Additionally, a new synthesis method for a related compound, 1-benzenemethyl piperidine-4-carboxylic acid, has been developed, which involves a series of reactions including N-hydrocarbylation, chloridization, cyclic addition, and hydrolysis, with an improved yield compared to previous methods .

Molecular Structure Analysis

The molecular structure of compounds in this family can be quite complex. For example, the crystal and molecular structure of 4-carboxypiperidinium chloride, a related compound, has been characterized by X-ray diffraction and shows that the piperidine ring adopts a chair conformation with the carboxyl group in the equatorial position . Similarly, the structure of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was determined by X-ray crystallography, revealing a chair conformation for the piperidine ring and a distorted tetrahedral geometry around the sulfur atom .

Chemical Reactions Analysis

The chemical reactivity of these compounds is highlighted by their ability to undergo various functionalization reactions. For instance, chlorinated pyrrolidinone-bearing benzenesulfonamides have been synthesized and investigated for their binding affinity against human carbonic anhydrases, with the chloro group at the meta position increasing affinity to all carbonic anhydrases compared to nonchlorinated compounds . This indicates that the introduction of chloro groups can significantly alter the biological activity of these molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of a benzenesulfonyl group and a piperidine ring can confer certain properties such as solubility, acidity, and potential biological activity. For example, the synthesized O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine were found to have significant activity against butyrylcholinesterase enzyme . The crystal structure of 2-amino-5-chloropyridine–benzoic acid also demonstrates the importance of hydrogen bonding in the solid state, which can affect the compound's solubility and stability .

Scientific Research Applications

Glycoside Formation

  • Use in Glycoside Formation : This compound is instrumental in forming glycosides, as demonstrated by Crich and Smith (2001). They used 1-benzenesulfinyl piperidine in combination with trifluoromethanesulfonic anhydride for the conversion of thioglycosides to glycosyl triflates, which are then rapidly converted to glycosides with good yield and selectivity (Crich & Smith, 2001).

Synthesis of N-substituted Derivatives

  • Synthesis of N-substituted Derivatives : Khalid et al. (2016) focused on synthesizing N-substituted derivatives of this compound, showing its utility in creating compounds with potential biological activities. They highlighted its application in forming derivatives that showed moderate to significant antibacterial activity (Khalid et al., 2016).

Anti-inflammatory Activity

  • Anti-inflammatory Applications : Li et al. (2018) studied derivatives of this compound for their anti-inflammatory activities. They found that introducing N-benzenesulfonyl substituents into 3,5-bis(arylidene)-4-piperidone derivatives significantly improved their anti-inflammatory properties, particularly in inhibiting LPS-induced interleukin (IL-6) and tumour necrosis factor (TNF-α) secretion (Li, Bai, Zhang, & Hou, 2018).

Catalyst for Synthesis

  • Catalytic Applications : Ghorbani‐Choghamarani and Azadi (2015) used a derivative of this compound, Piperidine-4-carboxylic acid (PPCA), as a catalyst in the synthesis of various compounds. They demonstrated that PPCA functionalized Fe3O4 nanoparticles could be used as a novel catalyst in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives (Ghorbani‐Choghamarani & Azadi, 2015).

Structural and Thermal Studies

  • Structural and Thermal Analysis : Karthik et al. (2021) conducted structural and thermal studies on a related compound, highlighting its stability in a certain temperature range and the importance of its crystal structure in various applications (Karthik et al., 2021).

Crystal Structure Studies

  • Crystallographic Analysis : Benakaprasad et al. (2007) focused on the crystal structure of a related compound, providing valuable insights into its molecular conformation and geometrical properties (Benakaprasad et al., 2007).

Safety and Hazards

While specific safety data for this compound is not available, compounds containing a sulfonyl chloride group, like “1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid”, are typically corrosive and can cause severe skin burns and eye damage . Proper safety measures should be taken when handling this compound, including the use of personal protective equipment .

properties

IUPAC Name

1-[2-chloro-5-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClF3NO4S/c14-10-2-1-9(13(15,16)17)7-11(10)23(21,22)18-5-3-8(4-6-18)12(19)20/h1-2,7-8H,3-6H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHMAMYBIAAUJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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